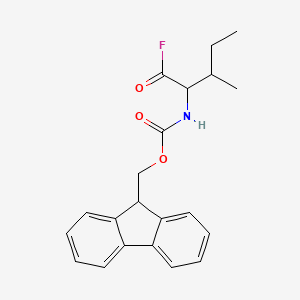

9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate

CAS No.:

Cat. No.: VC16229345

Molecular Formula: C21H22FNO3

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H22FNO3 |

|---|---|

| Molecular Weight | 355.4 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate |

| Standard InChI | InChI=1S/C21H22FNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25) |

| Standard InChI Key | NVOZDFQRRUJDTA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)F)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

9H-Fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that belongs to the carbamate family. It is particularly noted for its use in chemical synthesis, often as a protecting group in peptide synthesis due to its fluorenyl moiety, which is a common feature in Fmoc (9H-fluoren-9-ylmethyloxycarbonyl) chemistry. This compound is of interest in organic chemistry for its structural properties and potential applications in pharmaceutical and biochemical research.

SMILES Notation:

The SMILES notation for this compound is FC(C@HNC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)=O .

Synthesis and Applications

The synthesis of 9H-fluoren-9-ylmethyl N-(1-fluoro-3-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of a fluorenyl-based carbamate with a fluorinated and methylated pentanoyl derivative. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the context of peptide chemistry where the fluorenyl group serves as a protecting group.

Synthesis Steps:

-

Preparation of Starting Materials: The synthesis begins with the preparation of the fluorenyl carbamate and the fluorinated pentanoyl derivative.

-

Coupling Reaction: The two components are then coupled under appropriate conditions to form the desired carbamate.

Potential Applications:

-

Peptide Synthesis: As a protecting group, it helps in the selective protection and deprotection of amino acids during peptide synthesis.

-

Pharmaceutical Research: The compound's fluorinated and methylated pentanoyl moiety could be of interest in designing molecules with specific pharmacological properties.

Storage and Handling

This compound should be stored at temperatures between 2-8°C to maintain its stability and purity. It is essential to handle it under appropriate laboratory conditions to avoid degradation or contamination.

Storage Conditions:

-

Temperature: 2-8°C

-

Purity: Typically stored at 95% purity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume